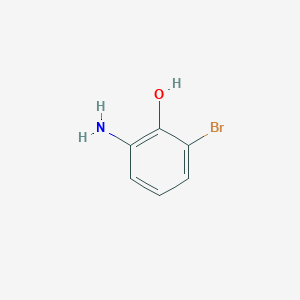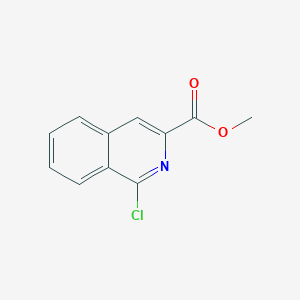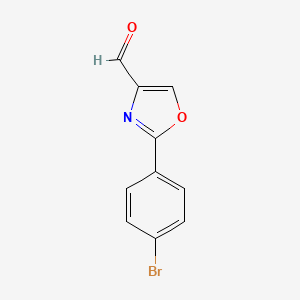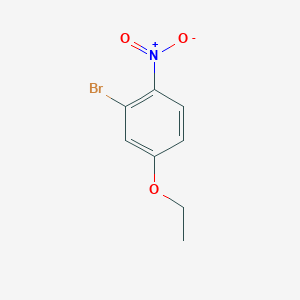
4-Bromo-2-metilquinolina
Descripción general
Descripción
4-Bromo-2-methylquinoline is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the second position on the quinoline ring system.
Synthesis Analysis
The synthesis of brominated quinoline derivatives often involves the condensation of keto esters with bromoaniline, followed by cyclization reactions. For instance, the Knorr synthesis is a notable method that has been used to prepare 6-bromo-2-chloro-4-methylquinoline, which shares structural similarities with 4-bromo-2-methylquinoline . The synthesis of related compounds, such as 6-bromo-4-iodoquinoline, involves cyclization and substitution reactions starting from 4-bromoaniline . These methods highlight the versatility of bromoaniline derivatives in constructing the quinoline core.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structures of 2-aryl-3-bromoquinolin-4(1H)-one derivatives were investigated using NMR, IR, mass spectrometry, and X-ray crystallography, confirming the NH-4-oxo derivatives in solution and solid state10. These studies provide insights into the electronic and steric effects that influence the molecular conformation and reactivity of bromoquinoline compounds.
Chemical Reactions Analysis
Bromoquinoline derivatives participate in a variety of chemical reactions, which are essential for their functionalization and application in the synthesis of biologically active molecules. For instance, the photocatalytic reaction of N-aryl amino acids with brominated alkenes leads to the formation of tetrahydroquinolines . Additionally, the intramolecular reaction of a benzyl bromide with an α-imino carbene, catalyzed by rhodium, produces 4-bromo-1,2-dihydroisoquinolines . These reactions demonstrate the reactivity of bromoquinoline derivatives in forming complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinoline ring. The introduction of bromine can affect the compound's boiling point, melting point, and solubility. The electronic properties, such as the N-H frequency in FT-IR spectra and the C-Br frequency, are also altered by the bromine atom and can be observed in the characterization of homologated analogs of brominated naphthoquinones . These properties are crucial for understanding the behavior of bromoquinoline derivatives in different chemical environments and for their application in synthesis.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
La quinolina, que es parte de la estructura de la 4-Bromo-2-metilquinolina, es un andamiaje vital para los candidatos a fármacos en el descubrimiento de fármacos . Juega un papel importante en el campo de la química medicinal .
Química Industrial y Orgánica Sintética
La quinolina tiene aplicaciones versátiles en los campos de la química industrial y orgánica sintética . Se ha convertido en un compuesto heterocíclico esencial debido a estas aplicaciones .
Actividad Anticancerígena
Los derivados de la quinolina han mostrado una actividad anticancerígena potencial . Esto hace que la this compound sea un posible candidato para el desarrollo de nuevos fármacos anticancerígenos .
Actividad Antioxidante
Los derivados de la quinolina también han demostrado actividad antioxidante . Esto sugiere que la this compound podría utilizarse en el desarrollo de fármacos antioxidantes .
Actividad Antiinflamatoria
Los derivados de la quinolina han mostrado actividad antiinflamatoria . Esto indica que la this compound podría utilizarse en el desarrollo de fármacos antiinflamatorios .
Actividad Antimalárica
Los derivados de la quinolina han mostrado actividad antimalárica . Esto sugiere que la this compound podría utilizarse en el desarrollo de fármacos antimaláricos .
Actividad Anti-SARS-CoV-2
Los derivados de la quinolina han mostrado actividad anti-SARS-CoV-2 . Esto indica que la this compound podría utilizarse en el desarrollo de fármacos contra el SARS-CoV-2 .
Actividad Antituberculosa
Los derivados de la quinolina han mostrado actividad antituberculosa . Esto sugiere que la this compound podría utilizarse en el desarrollo de fármacos antituberculosos .
Mecanismo De Acción
Target of Action
4-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline and its derivatives have shown substantial biological activities .
Mode of Action
It’s known that quinoline derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It’s known that quinoline derivatives generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline and its derivatives are known to have various biological and pharmaceutical activities .
Action Environment
It’s known that the synthesis of quinoline derivatives can be influenced by environmental factors such as the choice of solvent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIRQGWGBRSRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574162 | |
| Record name | 4-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50488-44-3 | |
| Record name | 4-Bromo-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)


![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)







